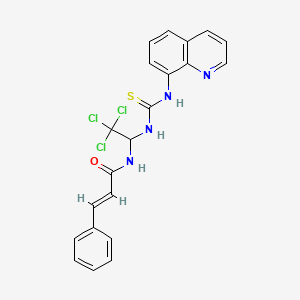
Salubrinal
描述
Salubrinal is a drug that acts as a specific inhibitor of eIF2α phosphatase enzymes . It is primarily used experimentally to study stress responses in eukaryotic cells associated with the action of eIF2 . Salubrinal indirectly inhibits eIF2 as a result of reduced dephosphorylation of its α-subunit .
Molecular Structure Analysis
Salubrinal has a complex molecular structure with the formula C21H17Cl3N4OS . It is a member of the class of quinolines and is a mixed aminal resulting from the formal condensation of trichloroacetaldehyde with the amide nitrogen of trans-cinnamamide and the primary amino group of 1-quinolin-8-ylthiourea .
Chemical Reactions Analysis
While specific chemical reactions involving Salubrinal are not detailed in the available literature, it is known that Salubrinal acts as a specific inhibitor of eIF2α phosphatase enzymes . This suggests that it interacts with these enzymes in a way that prevents their normal function.
Physical And Chemical Properties Analysis
Salubrinal has a molecular weight of 479.8 g/mol . It is a member of quinolines, a member of thioureas, an aminal, an organochlorine compound, and a secondary carboxamide . It is functionally related to a trichloroacetaldehyde and a trans-cinnamamide .
科学研究应用
骨生成改善
Salubrinal,一种减轻内质网压力的药物,已显示出在骨生成不全小鼠的股骨机械性能改善方面具有潜力。这种效果是通过抑制真核翻译起始因子2α(eIF2α)的去磷酸化而实现的,从而促进骨形成并减轻骨吸收。值得注意的是,Salubrinal降低了活化T细胞核因子1(NFATc1)的表达,抑制了成骨细胞的成熟,并刺激了间充质干细胞的矿化,增强了股骨的刚度和弹性模量 (Takigawa et al., 2016)。
内质网压力保护
Salubrinal已被确认为eIF2α去磷酸化的选择性抑制剂,可保护细胞免受内质网(ER)压力。这种抑制对阻止由单纯疱疹病毒蛋白介导的eIF2α去磷酸化具有重要意义,表明其在涉及ER压力或病毒感染的疾病中具有潜在用途 (Boyce等,2005)。
心肌细胞保护
Salubrinal在心肌细胞中展示了显著的保护活性。其结构活性关系(SAR)研究表明,某些修饰可以赋予显著增强的心脏保护活性。这包括对喹啉环末端和硫脲单元的改变,导致类似PP1-24的化合物,这些化合物在保护心肌细胞方面比Salubrinal显著更有效 (Liu et al., 2012)。
骨关节炎管理
在一项关于骨关节炎的研究中,发现Salubrinal在小鼠模型中具有软骨保护作用。它通过减轻内质网压力并通过下调核因子κB(NFκB)信号通路来减轻基质金属蛋白酶13(MMP13)的表达和活性。这表明其有望成为缓解骨关节炎症状的治疗药物 (Hamamura et al., 2015)。
安全和危害
未来方向
Salubrinal has been shown to protect cells from damage induced by a wide range of xenotoxicants, including environmental pollutants and drugs . It has potential therapeutic value due to its function , but is currently only used experimentally . Future research may focus on the development of new phosphatase inhibitors of the eukaryotic translation initiation factor GADD34:PP1 . Additionally, Salubrinal and other molecules with antioxidant properties such as guanabenz, N-acetyl cysteine, methylene blue, rapamycin, and naringenin may be used in future clinical studies .
属性
IUPAC Name |
(E)-3-phenyl-N-[2,2,2-trichloro-1-(quinolin-8-ylcarbamothioylamino)ethyl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17Cl3N4OS/c22-21(23,24)19(27-17(29)12-11-14-6-2-1-3-7-14)28-20(30)26-16-10-4-8-15-9-5-13-25-18(15)16/h1-13,19H,(H,27,29)(H2,26,28,30)/b12-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCOIAYJMPKXARU-VAWYXSNFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC3=C2N=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17Cl3N4OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70420852 | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Salubrinal | |
CAS RN |
405060-95-9 | |
| Record name | (2E)-3-Phenyl-N-[2,2,2-trichloro-1-[[(8-quinolinylamino)thioxomethyl]amino]ethyl]-2-propenamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=405060-95-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Salubrinal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0405060959 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Salubrinal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70420852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 405060-95-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SALUBRINAL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J8PSF5Z8KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



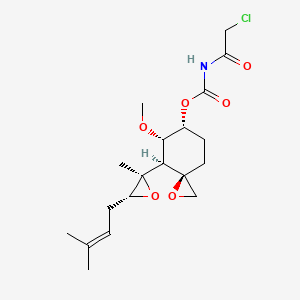
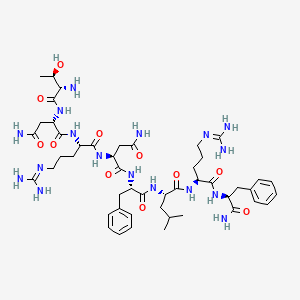
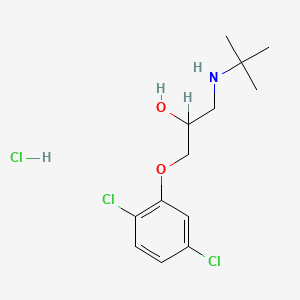
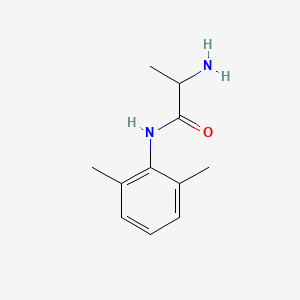
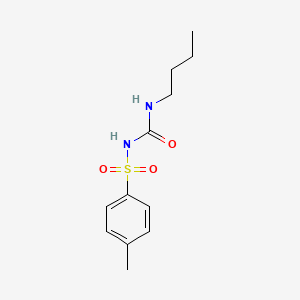
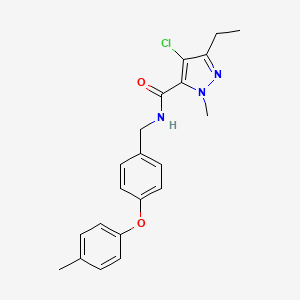
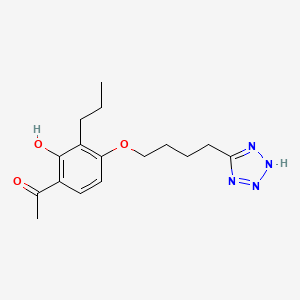
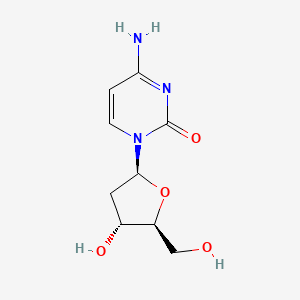
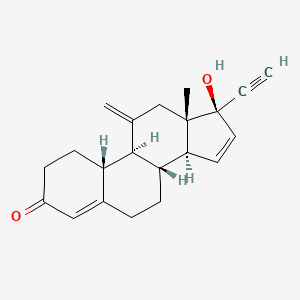
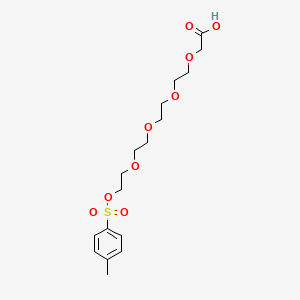
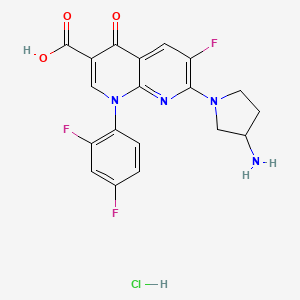
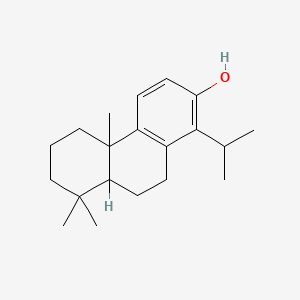
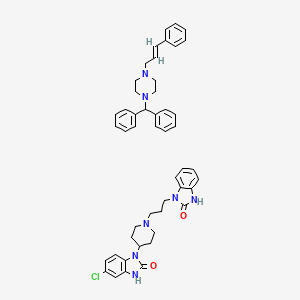
![5-Fluoro-2-{2-fluoro-5-[8-fluoro-7-(2-hydroxypropan-2-yl)imidazo[1,2-a]pyridin-3-yl]phenyl}benzonitrile](/img/structure/B1681351.png)